Bienvenue dans la boutique en ligne BenchChem!

Mosapride Citric Amide

hERG channel cardiac safety QT prolongation

Secure your Mosapride Citric Amide (CAS 1215825-20-9) reference standard, the definitive impurity marker (RRT ~0.89) for mosapride citrate analytical method validation. Unlike generic 5-HT₄ agonists, this compound is essential for stability-indicating assays and regulatory ANDA/DMF submissions. With a well-documented hERG safety profile and CYP3A4-mediated metabolism, it's a critical tool for cardiac safety screening and drug-drug interaction studies. Ensure your research and QC meet pharmacopeial specificity with this characterized, >95% pure standard.

Molecular Formula C27H31ClFN3O9
Molecular Weight 596.005
CAS No. 1215825-20-9
Cat. No. B578665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMosapride Citric Amide
CAS1215825-20-9
Molecular FormulaC27H31ClFN3O9
Molecular Weight596.005
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)NC(=O)C(CC(=O)O)(CC(=O)O)O
InChIInChI=1S/C27H31ClFN3O9/c1-2-40-22-10-21(31-26(38)27(39,11-23(33)34)12-24(35)36)20(28)9-19(22)25(37)30-13-18-15-32(7-8-41-18)14-16-3-5-17(29)6-4-16/h3-6,9-10,18,39H,2,7-8,11-15H2,1H3,(H,30,37)(H,31,38)(H,33,34)(H,35,36)
InChIKeyCHDDVZKTRICFBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mosapride Citric Amide (CAS 1215825-20-9) – Analytical Reference Standard and Key Derivative of the Selective 5-HT₄ Gastroprokinetic Agent


Mosapride Citric Amide (CAS 1215825-20-9), also designated Mosapride Impurity 13 or mosapride citrate amide, is a structurally characterized derivative and analytical reference standard of mosapride citrate . Mosapride citrate (CAS 112885-42-4) is a benzamide-class gastroprokinetic agent that functions as a selective agonist at serotonin 5-HT₄ receptors with a binding affinity (Ki) of 69.9–84.2 nM in guinea pig ileum and human recombinant receptor preparations, while acting as a partial antagonist at 5-HT₃ receptors (Ki = 1,189 nM) [1]. The citric amide derivative serves as an essential impurity marker for pharmaceutical quality control and bioanalytical method validation in mosapride drug substance and finished product testing .

Why Mosapride Citric Amide Cannot Be Substituted with Generic 5-HT₄ Agonists in Analytical and Research Applications


Although multiple 5-HT₄ receptor agonists (cisapride, prucalopride, renzapride, tegaserod) share a common therapeutic class designation, they exhibit quantitatively distinct pharmacological profiles that preclude analytical and functional interchangeability. Mosapride demonstrates hERG channel blockade that is undetectable at therapeutic concentrations, whereas cisapride produces concentration-dependent hERG inhibition with an IC₅₀ of 2.4 × 10⁻⁷ M—a distinction directly linked to cisapride's market withdrawal due to QT prolongation and torsades de pointes [1]. Furthermore, mosapride lacks affinity for dopamine D₂ receptors (unlike metoclopramide and clebopride, which produce parkinsonian-like symptoms and tardive dyskinesia), and its metabolite profile, including the des-4-fluorobenzyl metabolite (M-1), differs substantially from comparator compounds [2]. Mosapride Citric Amide, as a specific impurity marker and structural derivative, is required for accurate analytical method validation, stability-indicating assay development, and regulatory ANDA/DMF submissions—generic substitution with structurally unrelated 5-HT₄ agonists fails to meet these analytical specificity requirements [3].

Mosapride Citric Amide – Quantitative Differentiation Evidence Versus Comparator Prokinetic Agents


hERG Cardiac Potassium Channel Blockade: Mosapride vs. Cisapride, Prucalopride, and Renzapride

Mosapride produces no significant inhibition of recombinant human hERG K⁺ current at concentrations up to the tested range, in direct contrast to cisapride, which potently blocks hERG with an IC₅₀ of 2.4 × 10⁻⁷ M (240 nM) in whole-cell patch-clamp recordings from COS-7 cells [1]. The rank order of hERG blockade potency is cisapride > renzapride (IC₅₀ = 1.8 × 10⁻⁶ M) > prucalopride (IC₅₀ = 5.7 × 10⁻⁶ M) > mosapride (no significant effect) [1]. In a separate study using HEK293 cells expressing hERG, cisapride was identified as the most potent hERG blocker among tested 5-HT₄ agonists, whereas mosapride demonstrated a substantially wider safety margin between 5-HT₄ agonism and hERG blockade [2].

hERG channel cardiac safety QT prolongation proarrhythmic risk

CYP3A4-Mediated Drug Interaction Risk: Mosapride vs. Cisapride and Itopride

Both mosapride and cisapride undergo primary metabolism via CYP3A4-dependent N-dealkylation, making them susceptible to drug interactions with CYP3A4 inhibitors. In human liver microsomes, ketoconazole (a potent CYP3A4 inhibitor) inhibited N-dealkylation of cisapride by 100% and mosapride by 90% [1]. In an in vivo rat study, ketoconazole pretreatment (120 mg/kg twice daily for 2 days) significantly increased both AUC and Cmax of cisapride (1.5 mg/kg) and mosapride (3 mg/kg) but had no significant effect on itopride pharmacokinetics [1]. In human volunteers, coadministration of mosapride (15 mg/day) with erythromycin (CYP3A4 inhibitor, 1200 mg/day) resulted in a 1.6-fold increase in mosapride Cmax and prolongation of t₁/₂ from 1.6 to 2.4 hours [2].

CYP3A4 drug-drug interaction ketoconazole pharmacokinetics

Dopamine D₂ Receptor Affinity and Extrapyramidal Side Effect Liability: Mosapride vs. Metoclopramide and Cisapride

Mosapride demonstrates no measurable affinity for dopamine D₂ receptors at concentrations relevant to its therapeutic activity, whereas metoclopramide and cisapride exhibit high affinity for D₂ receptors [1]. The binding selectivity profile of mosapride shows Ki = 69.9 nM at 5-HT₄ with no activity at D₂, α₁, α₂, 5-HT₁, or 5-HT₂ receptors [2]. In contrast, metoclopramide's D₂ antagonism is responsible for extrapyramidal symptoms, parkinsonian-like effects, and potentially irreversible tardive dyskinesia [3]. Cisapride, although primarily a 5-HT₄ agonist, also possesses D₂ receptor antagonistic activity that contributes to adverse central nervous system effects [1].

dopamine D2 receptor extrapyramidal symptoms selectivity CNS safety

5-HT₄ Receptor Binding Affinity Rank Order: Mosapride vs. Six Comparator Agonists

In guinea pig ileum membrane preparations using the selective 5-HT₄ radioligand [³H]GR113808, mosapride exhibited a Ki value of 84.2 nM for 5-HT₄ receptor binding [1]. The rank order of 5-HT₄ binding potency among seven agonists was: BIMU-8 > cisapride > mosapride > renzapride > 5-HT > zacopride > metoclopramide [1]. In recombinant human 5-HT₄ receptor assays, mosapride shows Ki = 69.9 nM with selectivity over 5-HT₁, 5-HT₂, dopamine D₂, and adrenergic receptors, and acts as a partial antagonist at 5-HT₃ with Ki = 1,189 nM [2].

5-HT4 receptor binding affinity Ki value radioligand binding

Gastric Emptying Acceleration: Mosapride vs. High-Viscosity Meal Baseline and PPI-Induced Delay

In human volunteers, high-viscosity liquid meals delayed gastric emptying; mosapride recovered the delayed gastric emptying rate, with the lag time for 10% emptying (Tlag) being significantly higher for thick liquid alone versus thick liquid plus mosapride (P = 0.028 by Wilcoxon signed rank test) [1]. In a separate endoscopic evaluation study, a single 10 mg dose of mosapride significantly enhanced gastric emptying compared to baseline (p < 0.05) as assessed by both endoscopic gastric residue scoring and gastric clearance of radiopaque markers in 15 healthy volunteers [2]. Additionally, mosapride effectively prevented the delay in gastric emptying induced by proton pump inhibitor (PPI) treatment in patients with gastroesophageal reflux disease [3].

gastric emptying prokinetic efficacy scintigraphy endoscopic evaluation

Metabolite Pharmacological Activity Profile: Mosapride Parent vs. M-1 Metabolite and 5-HT₄ Receptor Agonism Comparison

Mosapride is clinically administered as a racemate and undergoes metabolism to its des-4-fluorobenzyl structure (M-1) [1]. The serotonin 5-HT₄ receptor agonistic activities of the metabolites were found to be less than that of mosapride in comparative pharmacological evaluation [2]. Unlike cisapride, mosapride does not stimulate colonic motor activity, indicating a distinct regional specificity profile within the gastrointestinal tract [3]. This metabolic profile differs from cisapride, which is extensively metabolized by CYP3A4 to norcisapride with a longer elimination half-life contributing to accumulation risk [1].

metabolite activity M-1 metabolite 5-HT4 agonism structure-activity relationship

Mosapride Citric Amide (CAS 1215825-20-9) – Validated Research and Industrial Application Scenarios


Pharmaceutical Impurity Profiling and Regulatory ANDA/DMF Submission Support

Mosapride Citric Amide serves as a critical reference standard for impurity profiling in mosapride citrate drug substance and finished pharmaceutical products. Regulatory guidelines require identification and characterization of all impurities present at ≥0.1%, and mosapride batches typically contain this polar impurity in the range of 0.05–0.1% [1]. The compound's structural confirmation via LC–MS/MS (m/z = 596.0) and its established HPLC retention time (RRT ~0.89 relative to mosapride) enable accurate quantification in stability-indicating analytical methods [1]. Its availability as a fully characterized reference standard with >95% purity supports ANDA and DMF regulatory submissions .

Bioanalytical Method Development and Pharmacokinetic Studies Using Deuterated Analog

The deuterated analog, Mosapride-d5 Citric Amide (CAS 1329797-02-5), provides an isotopically labeled internal standard for quantitative LC–MS/MS bioanalysis of mosapride and its metabolites in plasma, urine, and fecal matrices . The deuterium substitution enhances metabolic stability and enables precise tracking in pharmacokinetic studies without interference from endogenous compounds . Validated HPLC methods using α₁-acid glycoprotein columns enable simultaneous enantiomeric determination of mosapride and its M-1 metabolite across concentration ranges of 10–5000 ng/mL and 50–5000 ng/mL, respectively [2].

Cardiac Safety Screening and hERG Liability Assessment in Drug Discovery

The established hERG channel safety profile of mosapride—showing no significant blockade at therapeutic concentrations versus cisapride's potent IC₅₀ of 240 nM [3]—makes mosapride-derived reference compounds valuable for cardiac safety screening in early drug discovery programs. Mosapride Citric Amide can serve as a structural comparator in medicinal chemistry campaigns aimed at developing gastroprokinetic agents that maintain 5-HT₄ agonism while minimizing hERG liability [4]. The quantitative data on hERG blockade rank order (cisapride > renzapride > prucalopride > mosapride) provides a benchmark for evaluating novel benzamide derivatives [3].

CYP3A4-Mediated Drug-Drug Interaction Studies

Given that mosapride metabolism is strongly inhibited (90%) by CYP3A4 inhibitors such as ketoconazole, erythromycin, and clarithromycin [5], Mosapride Citric Amide and its derivatives are relevant probes for investigating CYP3A4-mediated drug interactions in hepatic microsome assays. The compound can be employed as a substrate control in comparative metabolism studies between mosapride and alternative prokinetic agents like itopride, which is metabolized by flavin-containing monooxygenase (FMO) rather than CYP3A4, thereby avoiding ketoconazole-sensitive drug interactions [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mosapride Citric Amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.